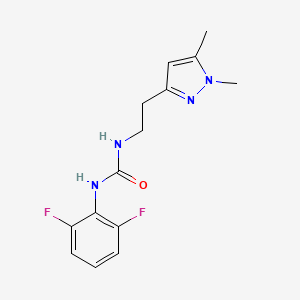
1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Applications De Recherche Scientifique
Synthesis and Catalysis
One notable application of urea derivatives, similar in structure to the specified compound, is in the synthesis of heterocyclic compounds. For instance, urea has been employed as a catalyst in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives, showcasing its role in facilitating multicomponent reactions through domino Knoevenagel condensation, Michael addition, and cyclocondensation processes. This method highlights the advantages of good yield, simplicity in work-up, and eco-friendly by-products, thus underlining urea derivatives' significance in synthetic organic chemistry (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Material Science
Urea derivatives have also found applications in material science, particularly in the formation of hydrogels and gelation properties. For example, specific urea compounds form hydrogels in acidic conditions, with their rheology and morphology being tunable by varying the identity of the anion. This property is vital for designing materials with specific physical characteristics, thus opening avenues for novel applications in drug delivery systems, tissue engineering, and as sensors (Lloyd & Steed, 2011).
Antibacterial Agents
Another significant area of application is in the development of antibacterial agents. New heterocyclic compounds containing a sulfonamido moiety, synthesized from reactions involving urea, have shown high antibacterial activity. This research suggests the potential of urea derivatives in contributing to the development of new antibiotics, addressing the urgent need for effective treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
Urea derivatives have also been explored for their potential in anticancer research. Novel pyrazole derivatives with specific moieties have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, showing promising results against various cancer cell lines. This highlights the role of urea derivatives in medicinal chemistry for designing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9-8-10(19-20(9)2)6-7-17-14(21)18-13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFOVADSSOBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
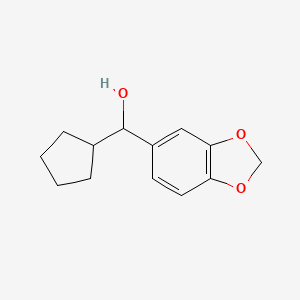
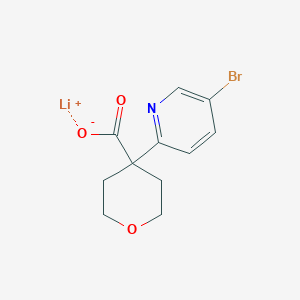
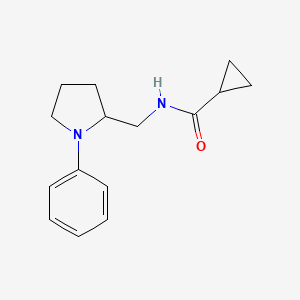
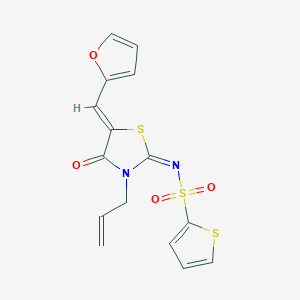

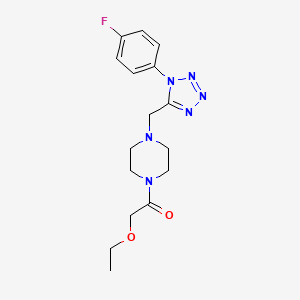
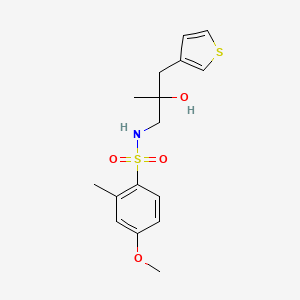
![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)

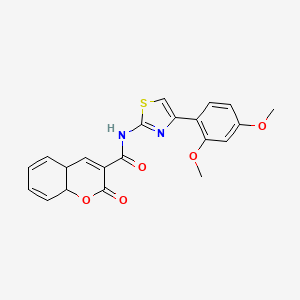
![6-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B2711620.png)
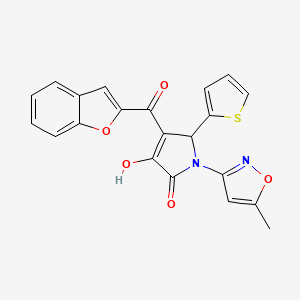
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)